Tunable Intramolecular Hydrogen Bond Strength Between Non-Fluorinated and Trifluoromethylated Benchmarks
DFT calculations at the B3LYP/6-311++G** level reveal that DFPB (DFBA) exhibits an intramolecular hydrogen bond (IHB) strength that falls between benzoylacetone (BA) and trifluorobenzoylacetone (TFBA): BA > DFBA > TFBA [1]. The energy difference between the two stable cis-enol conformers of DFPB is 0.96 kcal/mol, enabling coexistence of both forms in comparable ratios, unlike BA or TFBA where one form typically dominates [1]. This balanced enol equilibrium provides a distinct advantage for chelation-controlled reactions and metal complex formation.
| Evidence Dimension | Intramolecular hydrogen bond strength and enol-enol energy gap |
|---|---|
| Target Compound Data | IHB strength: intermediate; ΔE(cis-enol isomers) = 0.96 kcal/mol |
| Comparator Or Baseline | BA: strongest IHB; TFBA: weakest IHB. Energy gaps not directly comparable but cis-enol dominance differs. |
| Quantified Difference | IHB: BA > DFPB > TFBA. Enol coexistence: DFPB shows comparable population of both cis-enol forms (ΔE = 0.96 kcal/mol). |
| Conditions | DFT calculations B3LYP/6-311++G** level of theory; gas-phase and PCM solvent models. |
Why This Matters
The tunable enol population directly influences chelation dynamics and metal ion selectivity, making DFPB a superior ligand for applications requiring controlled enol-keto ratios that cannot be achieved with BA or TFBA.
- [1] Jalili, E.; Vakili, M.; Darugar, V.; Eshghi, H.; Tayyari, S. F. Structure, Tautomeric, and intramolecular hydrogen bond of Difluorobenzoylacetone; IR, UV, NMR, and quantum calculation studies. J. Mol. Struct. 2024, 1316, 139010. View Source
